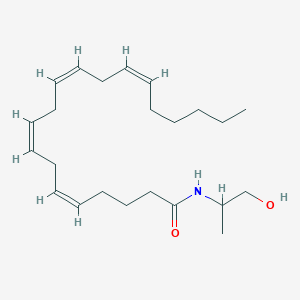

(R)-methanandamide

Beschreibung

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRUBZPTNJQEM-ZKWNWVNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150314-39-9 |

Source

|

| Record name | Methanandamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHANANDAMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63WDT9CZ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-methanandamide structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of (R)-Methanandamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methanandamide, a synthetic chiral analog of the endogenous cannabinoid anandamide, represents a cornerstone in the study of the endocannabinoid system.[1][2] Its enhanced metabolic stability and potent activity at cannabinoid receptors have made it an invaluable tool for elucidating the physiological roles of these receptors and for the development of novel therapeutics.[1][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (R)-methanandamide, offering field-proven insights into the molecular features governing its interaction with cannabinoid receptors and its metabolic fate. We will delve into the causality behind experimental choices in analog design and provide detailed protocols for the key assays used to evaluate these compounds.

Molecular Pharmacology of (R)-Methanandamide

(R)-methanandamide exerts its biological effects primarily through the activation of the G-protein coupled receptors (GPCRs), cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive and other central effects of cannabinoids, while CB2 receptors are primarily found in the immune system, playing a role in inflammatory processes.[4][5]

Signaling Pathways

Upon agonist binding, such as (R)-methanandamide, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o).[4][6] This initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of other downstream effectors, such as the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of ion channels.[6][8][9]

Structure-Activity Relationship (SAR) of (R)-Methanandamide Analogs

The affinity and selectivity of (R)-methanandamide analogs for CB1 and CB2 receptors are highly dependent on their structural features. Modifications to the ethanolamine headgroup, the arachidonoyl chain, and the terminal pentyl group have all been shown to significantly impact biological activity.

The Ethanolamine Headgroup: A Key Determinant of Potency and Stability

The (R)-configuration of the methyl group on the ethanolamine moiety of (R)-methanandamide is crucial for its high affinity for the CB1 receptor and its enhanced metabolic stability compared to anandamide.[1][3] This modification hinders the enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[10][11]

-

(R)-Configuration: The (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide, known as (R)-methanandamide, exhibits a significantly higher affinity for the cannabinoid receptor (Ki of 20 +/- 1.6 nM) compared to anandamide (Ki = 78 +/- 2 nM).[1]

-

Metabolic Stability: (R)-methanandamide shows remarkable stability against hydrolysis by aminopeptidases.[1]

-

Other Modifications: Replacing the hydroxyl group with other electronegative substituents like fluoro or chloro groups can increase receptor affinity without affecting metabolic stability.[12] Conversely, bulky substitutions on the headgroup, such as oxazolyl groups, tend to decrease affinity.[12]

The Arachidonoyl Chain: Fine-Tuning Receptor Interaction

The polyunsaturated arachidonoyl chain of (R)-methanandamide plays a critical role in its interaction with the hydrophobic binding pocket of the cannabinoid receptors. The degree of unsaturation and the conformation of this chain are key determinants of binding affinity.[13][14]

-

Unsaturation: The tetraene structure of the arachidonoyl chain is optimal for high-affinity binding, as it restricts conformational mobility, favoring an alignment with the pharmacophore of Δ9-THC.[13][14]

-

Tail Modifications: Introduction of aryl or heterocyclic rings as terminal substituents on the hydrophobic tail can modulate CB1 receptor affinity. The optimal structure often includes a phenyl or p-substituted phenyl group attached to the cis-double bond via a four-methylene chain.[10]

Quantitative SAR Data

The following table summarizes the binding affinities of key (R)-methanandamide analogs and related compounds for the CB1 and CB2 receptors.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference(s) |

| Anandamide | 78 | >1000 | >12.8 | [1][15] |

| (R)-Methanandamide | 20 | >1000 | >50 | [1] |

| (S)-Methanandamide | Lower than (R)-isomer | - | - | [1] |

| Analog 7d¹ | 13.4 | >1000 | >74.6 | [10] |

| O-2220² | 8.5 | - | - | [16] |

¹Analog 7d features a phenyl group attached to the arachidonoyl chain via a four-methylene spacer.[10] ²O-2220 is a hybrid analog linking the aromatic ring of a THC derivative to the anandamide moiety.[16]

Experimental Protocols for SAR Studies

The evaluation of (R)-methanandamide analogs necessitates a suite of robust in vitro assays to determine their binding affinity, functional activity, and metabolic stability.

Radioligand Binding Assay for CB1/CB2 Receptors

This competitive binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[17]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.[12][17] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known high-affinity unlabeled ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[17]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[17]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[18][19][20]

Step-by-Step Methodology:

-

Membrane and Reagent Preparation: Prepare cell membranes expressing the cannabinoid receptor and G-proteins. Prepare an assay buffer containing GDP, MgCl₂, and NaCl.[18]

-

Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Separation and Quantification: Separate the membrane-bound [³⁵S]GTPγS from the free radiolabel, typically by filtration or using a scintillation proximity assay (SPA) format.[18][19] Quantify the bound radioactivity.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Assay

This assay measures the functional consequence of CB1/CB2 receptor activation by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.[21][22][23][24]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells expressing the cannabinoid receptor of interest. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test agonist.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[23][25]

-

Data Analysis: Plot the measured cAMP levels as a function of the agonist concentration and fit the data to an inhibitory dose-response curve to determine the IC50 value.

Metabolic Stability Assessment

The primary route of metabolism for anandamide is hydrolysis by FAAH.[10][11] The metabolic stability of (R)-methanandamide and its analogs is a critical parameter for their potential as therapeutic agents.

In Vitro FAAH Hydrolysis Assay

This assay measures the rate at which a compound is metabolized by FAAH, providing an indication of its metabolic stability.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare a source of FAAH, such as rat brain homogenates or recombinant FAAH.[26] Prepare a solution of the test compound.

-

Incubation: Incubate the test compound with the FAAH preparation at 37°C for various time points.

-

Reaction Termination and Analysis: Stop the reaction by adding a suitable solvent (e.g., acetonitrile). Analyze the remaining amount of the parent compound at each time point using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the percentage of the remaining parent compound against time and determine the half-life (t₁/₂) of the compound.

Conclusion

The structure-activity relationship of (R)-methanandamide is a well-defined yet continuously evolving field of study. The principles outlined in this guide, from the specific structural modifications that enhance potency and metabolic stability to the detailed experimental protocols for their evaluation, provide a solid foundation for researchers and drug development professionals. A thorough understanding of these principles is essential for the rational design of novel cannabinoid receptor modulators with improved therapeutic profiles. The continued exploration of the SAR of (R)-methanandamide and its analogs holds significant promise for the development of new treatments for a wide range of pathological conditions.

References

-

Pellati, F., et al. (2018). Development of novel tail-modified anandamide analogs. PMC - NIH. [Link]

-

Bisogno, T., et al. (2003). Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide. PubMed. [Link]

-

Khanolkar, A. D., et al. (2000). Structure-activity relationships of anandamide, an endogenous cannabinoid ligand. PubMed. [Link]

-

ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]

-

Thomas, B. F., et al. (1995). Structure-Activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. Future4200. [Link]

-

Thomas, B. F., et al. (1995). Structure-activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. PubMed. [Link]

-

Abadji, V., et al. (1994). (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. PubMed. [Link]

-

Pinto, A., et al. (2007). Novel, potent THC/anandamide (hybrid) analogs. PubMed. [Link]

-

Promega Korea. (n.d.). GloSensor™ cAMP Assay Protocol. Promega. [Link]

-

Hillard, C. J., et al. (2002). Structure-activity relationships among N-arachidonylethanolamine (Anandamide) head group analogues for the anandamide transporter. PubMed. [Link]

-

ResearchGate. (n.d.). Schematic of G‐protein‐coupled receptor (GPCR) signalling cascade. ResearchGate. [Link]

-

NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

-

NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual. NCBI. [Link]

-

ResearchGate. (2025). Assay of CB1 Receptor Binding. ResearchGate. [Link]

-

Flygare, J., et al. (2006). Cannabinoid Receptor-Mediated Apoptosis Induced by R(+)- Methanandamide and Win55,212-2 Is Associated with Ceramide Accumulation. ASPET Journals. [Link]

-

Revvity. (n.d.). GTP binding assay. Revvity. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

NCBI Bookshelf. (2000). Cannabinoid Receptors and Signal Transduction. NCBI. [Link]

-

Flygare, J., et al. (2006). Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma. PubMed. [Link]

-

NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

-

Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Springer Nature. [Link]

-

Goutopoulos, A., et al. (2001). Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability. PubMed. [Link]

-

Ross, R. A., et al. (2001). Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens. PMC. [Link]

-

Abadji, V., et al. (1994). (R)-Methanandamide: A Chiral Novel Anandamide Possessing Higher Potency and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

-

Sykes, D. A., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Molecular Neuroscience. [Link]

-

NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Creative Diagnostics. [Link]

-

Khanolkar, A. D., et al. (1996). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. PubMed. [Link]

-

Wikipedia. (n.d.). Methanandamide. Wikipedia. [Link]

-

Di Marzo, V. (2009). Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity. PMC. [Link]

-

Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts. [Link]

-

Melis, M., et al. (2014). Brain activity of anandamide: a rewarding bliss? PMC. [Link]

-

Justinova, Z., et al. (2005). The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys. PMC. [Link]

-

Kulkarni, P. M., et al. (2016). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PMC. [Link]

-

Pertwee, R. G. (2015). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. PMC. [Link]

-

ResearchGate. (n.d.). Chemical structures of anandamide and ethanolamine. ResearchGate. [Link]

-

YouTube. (2020). Endocannabinoids [Part 3] | Degradation of AEA & 2-AG. YouTube. [Link]

-

Wikipedia. (n.d.). Anandamide. Wikipedia. [Link]

-

Morales, P., et al. (2016). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Molecules. [Link]

Sources

- 1. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methanandamide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 10. Development of novel tail-modified anandamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anandamide - Wikipedia [en.wikipedia.org]

- 12. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. future4200.com [future4200.com]

- 14. Structure-activity analysis of anandamide analogs: relationship to a cannabinoid pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel, potent THC/anandamide (hybrid) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 22. cAMP-Glo™ Assay [worldwide.promega.com]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Methanandamide: The Stable Chiral Probe for Endocannabinoid Signaling

Executive Summary

Endocannabinoid research is frequently hampered by the rapid metabolic degradation of Anandamide (AEA) , the primary endogenous ligand for the Cannabinoid Type 1 (CB1) receptor. With an in vivo half-life measured in minutes, AEA fails to produce sustained pharmacological effects, complicating the study of tonic endocannabinoid signaling.

(R)-Methanandamide (R-mAEA) was engineered to solve this kinetic failure. By introducing a chiral methyl group at the C1' position, R-mAEA retains the pharmacophore required for CB1 activation while sterically hindering the catalytic attack of Fatty Acid Amide Hydrolase (FAAH). This guide details the structural logic, comparative pharmacodynamics, and critical handling protocols required to utilize R-mAEA as a robust, self-validating probe in drug discovery.

The Instability Paradox: Why Anandamide Fails as a Probe

To understand the utility of R-mAEA, one must first quantify the limitations of native Anandamide. AEA is an arachidonic acid derivative (N-arachidonoylethanolamine). Upon release into the synaptic cleft, it is rapidly sequestered and hydrolyzed.

-

The Mechanism: FAAH cleaves the amide bond between the arachidonyl tail and the ethanolamine head group.[2]

-

The Consequence: In experimental settings, exogenous AEA requires massive doses or concomitant FAAH inhibitors (e.g., URB597) to elicit observable behavioral effects. This introduces "off-target" noise, as FAAH inhibition alters levels of other fatty acid amides (OEA, PEA).

The Solution: A probe that mimics AEA’s receptor profile but resists FAAH without requiring auxiliary enzyme inhibitors.

Structural Logic: The Chiral Shield

(R)-Methanandamide is not a random analog; it is a product of rational drug design targeting the enzyme-substrate interface.

The C1' Methyl Modification

The introduction of a methyl group at the 1' position of the ethanolamine head group creates a chiral center.

-

(R)-Isomer: The methyl group is oriented away from the receptor binding pocket's steric constraints but into the catalytic site of FAAH. This "chiral shield" blocks the enzyme's nucleophilic attack on the amide carbonyl.

-

(S)-Isomer: This enantiomer exhibits significantly reduced affinity for cannabinoid receptors, confirming the stereospecific requirements of the CB1 binding pocket.

Mechanism of Action Diagram

The following diagram illustrates the differential processing of AEA and R-mAEA.

Figure 1: The 1'-methyl group of (R)-methanandamide acts as a steric wedge, preventing FAAH hydrolysis while permitting CB1 receptor activation.

Comparative Pharmacodynamics

R-mAEA is not merely a "longer-lasting" AEA; it is a more potent agonist. The binding data below, derived from the seminal work of Abadji et al. (1994), highlights its superior profile.

Table 1: Binding Affinity and Stability Profile

| Parameter | Anandamide (AEA) | (R)-Methanandamide | Fold Improvement |

| CB1 Receptor Ki | 78 ± 2 nM | 20 ± 1.6 nM | ~4x Higher Affinity |

| CB2 Receptor Affinity | Low / Partial Agonist | Low / CB1 Selective* | N/A |

| Metabolic Stability | Rapid Hydrolysis | Resistant | >4x Stability vs FAAH |

| In Vivo Potency | Weak / Transient | Potent / Sustained | Significant |

Key Insight: While AEA behaves as a partial agonist in many systems due to rapid degradation, R-mAEA often displays efficacy closer to full synthetic agonists (like CP 55,940) because it remains at the receptor site long enough to induce maximal G-protein coupling.

Note: R-mAEA retains high selectivity for CB1 over CB2, making it an ideal tool for dissecting CNS-mediated cannabinoid effects.

Experimental Protocols: Handling & Formulation

As a Senior Application Scientist, I must emphasize that lipophilic ligands like R-mAEA are notoriously difficult to handle. They adsorb to plastics and oxidize rapidly. The following protocols are designed to prevent false negatives caused by improper handling.

Protocol A: Solubilization & Storage

The "Sticky" Problem: Cannabinoids will stick to polystyrene and polypropylene. The Fix: Use glass or silanized glassware whenever possible.

-

Receipt: R-mAEA is typically supplied as a solution in ethanol or methyl acetate. Store at -20°C immediately.

-

Evaporation:

-

Aliquot the required amount into a glass vial.

-

Evaporate the solvent under a gentle stream of Nitrogen or Argon (inert gas is crucial to prevent oxidation of the arachidonyl tail).

-

-

Resuspension (In Vitro):

-

Dissolve the lipid film in 100% DMSO (anhydrous).

-

Critical Step: The final concentration of DMSO in the cell culture or assay buffer must not exceed 0.1%.

-

BSA Carrier: If precipitation occurs, use assay buffer containing 0.1% Fatty Acid-Free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, keeping the lipophilic ligand in solution.

-

Protocol B: In Vivo Formulation (Intraperitoneal/Intravenous)

Standard saline will result in precipitation and failed injections.

-

Prepare Vehicle: Mix Ethanol : Tween-80 : Saline in a ratio of 1:1:18 .

-

Emulsification:

-

Dissolve neat R-mAEA oil in the ethanol component first.

-

Add Tween-80 and vortex vigorously.

-

Slowly add saline while vortexing to create a stable micellar suspension.

-

-

Administration: Use immediately. Do not store diluted emulsions.

Workflow Visualization

Figure 2: Critical handling workflow to prevent oxidation and precipitation of (R)-methanandamide.

Therapeutic & Research Implications

The stability of R-mAEA has allowed it to validate the endocannabinoid system in complex behavioral models where AEA previously failed.

-

Drug Discrimination: R-mAEA substitutes for THC in drug-discrimination studies, whereas AEA does not.[5] This proves that the lack of AEA psychoactivity in early studies was a pharmacokinetic failure (metabolism), not a pharmacodynamic one (receptor activation).

-

Addiction Models: Justinova et al. (2005) demonstrated that squirrel monkeys will self-administer R-mAEA. This was a pivotal finding, confirming that endogenous cannabinoid signaling pathways can support reinforcement mechanisms similar to exogenous THC.

-

Cardiovascular Research: R-mAEA is used to distinguish between CB1-mediated vasodilation and off-target effects caused by arachidonic acid metabolites (which would be present if using AEA).

Summary Recommendation

For any researcher investigating the tonic activation of CB1 receptors or seeking to mimic endocannabinoid signaling in vivo without the confounding variable of FAAH degradation, (R)-methanandamide is the obligatory standard.

References

-

Abadji, V., Lin, S., Taha, G., et al. (1994).[4][6][7][8][9] (R)-Methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability.[10][8][9][11] Journal of Medicinal Chemistry, 37(12), 1889–1893.[9] [Link] (The foundational paper establishing synthesis, Ki values, and stability).

-

Justinova, Z., Solinas, M., Tanda, G., et al. (2005).[7] The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys.[12] The Journal of Neuroscience, 25(23), 5645–5650.[12] [Link] (Key evidence for in vivo behavioral activity and reinforcement).[12]

-

Jarrahian, A., Moughadam, A. H., & Hillard, C. J. (2000). Kinetic analysis of the uptake and hydrolysis of anandamide in cerebellar granule cells. Journal of Neurochemistry, 74(6), 2597–2606. [Link] (Detailed kinetics on FAAH hydrolysis).

-

Pertwee, R. G. (2005).[7] Pharmacological actions of cannabinoids. Handbook of Experimental Pharmacology, (168), 1–51. [Link] (Comprehensive review of cannabinoid receptor ligand affinities).

Sources

- 1. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Factors influencing the regional haemodynamic responses to methanandamide and anandamide in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-methanandamide CB1 vs CB2 receptor binding affinity

Technical Monograph: (R)-Methanandamide (AM-356) Receptor Profile

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

(R)-Methanandamide (AM-356) is a stable, chiral analog of the endocannabinoid anandamide (AEA).[1][2] It was developed to overcome the rapid metabolic degradation of AEA by fatty acid amide hydrolase (FAAH), serving as a robust pharmacological probe for the Cannabinoid Type 1 (CB1) receptor.

Unlike its endogenous parent, (R)-methanandamide exhibits a significantly prolonged half-life in biological systems while maintaining—and often exceeding—the binding affinity of AEA for CB1.[1] Its receptor profile is characterized by high affinity for CB1 (

Chemical & Metabolic Profile

Structural Modification and Stability

The introduction of a methyl group at the C-1' position of the ethanolamine head group confers two critical properties:

-

Chiral Selectivity: The (R)-isomer is the active cannabimimetic, whereas the (S)-isomer displays significantly reduced affinity.

-

Enzymatic Resistance: The steric hindrance provided by the methyl group prevents the catalytic action of FAAH, the primary enzyme responsible for hydrolyzing AEA into arachidonic acid and ethanolamine.

Figure 1: Structural Comparison & Metabolic Stability

Caption: Comparative metabolic fate of Anandamide vs. (R)-Methanandamide in the presence of FAAH.[1]

Receptor Binding Kinetics (The Core)

The pharmacological value of (R)-methanandamide lies in its differential binding affinity. While it is a full agonist at CB1, its interaction with CB2 is weak, allowing for the isolation of CB1-specific effects in complex tissue preparations.

Affinity Data Summary

| Receptor Target | Ligand | Selectivity Ratio (CB1:CB2) | Source | |

| CB1 (Central) | (R)-Methanandamide | 20 ± 1.6 | Reference | Abadji et al., 1994 |

| Anandamide (AEA) | 78 ± 2.0 | Reference | Abadji et al., 1994 | |

| CB2 (Peripheral) | (R)-Methanandamide | 815 - 868 | ~1:43 | Cayman / Future4200 |

| Anandamide (AEA) | > 1000* | Low Affinity | Pertwee, 1999 |

*Note: AEA has low affinity for CB2 but acts as a partial agonist; AM-356 retains this low affinity profile.[1]

Analysis of Selectivity

-

(R)-Methanandamide vs. AEA: AM-356 is approximately 4-fold more potent than anandamide at the CB1 receptor.[1][3]

-

CB1 vs. CB2: The compound exhibits a ~43-fold selectivity for CB1 over CB2. While not as highly selective as specific synthetic agonists like ACEA (>1000-fold), this window is sufficient for most physiological assays to attribute observed effects to CB1, provided concentrations are kept in the low nanomolar range (<100 nM).

-

Off-Target Effects: Researchers must note that (R)-methanandamide, like anandamide, retains agonist activity at TRPV1 (Vanilloid) receptors .[1] This is a critical consideration in pain research, where TRPV1 activation can confound cannabinoid analgesia data.[1]

Signaling Pathways

(R)-Methanandamide activates canonical G-protein coupled pathways and distinct non-canonical pathways in specific tissues (e.g., endothelium).[1]

Figure 2: Signal Transduction Cascades

Caption: Canonical Gi/o signaling in neurons vs. PI3K/Akt-mediated NO release in endothelial cells.

Experimental Methodologies

To validate the binding affinity of (R)-methanandamide in your specific experimental setup, the following Radioligand Binding Assay protocol is recommended. This protocol uses filtration to separate bound from free ligand.[1]

Radioligand Binding Assay Protocol

Materials:

-

Membrane Prep: Rat forebrain membranes or HEK-293 cells stably transfected with hCB1.[1]

-

Radioligand: [³H]CP-55,940 (0.5–1.0 nM final concentration).[1]

-

Displacer: (R)-Methanandamide (10⁻¹⁰ to 10⁻⁵ M).[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 3 mM MgCl₂, 0.5% BSA (BSA is critical to prevent ligand absorption to plastic).[1]

Figure 3: Binding Assay Workflow

Caption: Step-by-step workflow for competitive radioligand binding assays.

Detailed Procedure:

-

Preparation: Pre-soak GF/B glass fiber filters in 0.1% polyethyleneimine (PEI) for 1 hour to reduce non-specific binding.

-

Incubation: In 96-well plates or tubes, combine:

-

Equilibrium: Incubate at 30°C for 90 minutes. (Note: Lipophilic ligands require sufficient time to reach equilibrium).

-

Termination: Rapidly filter through pre-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).[1]

-

Analysis: Measure radioactivity. Calculate

using the Cheng-Prusoff equation:

Implications for Drug Development

-

Screening Stability: AM-356 is superior to AEA for high-throughput screening (HTS) because it does not degrade during the assay incubation window, ensuring that

values reflect true receptor affinity rather than substrate depletion.[1] -

In Vivo Efficacy: Due to FAAH resistance, AM-356 exhibits potent in vivo effects (hypothermia, analgesia, catalepsy) at lower doses than AEA, mimicking the "tetrad" of effects seen with THC but with a structural profile closer to endogenous lipids.

-

Selectivity Caveat: While selective for CB1 over CB2, the 40-fold window is narrow compared to newer synthetic cannabinoids. For strict CB2 exclusion in high-concentration assays, co-administration with a CB2 antagonist (e.g., SR144528) is recommended.[1]

References

-

Abadji, V., Lin, S., Taha, G., et al. (1994).[1] (R)-Methanandamide: A chiral novel anandamide possessing higher potency and metabolic stability.[1] Journal of Medicinal Chemistry, 37(12), 1889-1893.[1] Link

-

Pertwee, R.G. (1999). Pharmacology of cannabinoid receptor ligands. Current Medicinal Chemistry, 6(8), 635-664.[1] Link

-

Lin, S., Khanolkar, A.D., Fan, P., et al. (1998).[1] Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 41(27), 5353-5361.[1] Link

-

Jarrahian, A., Moughal, N.A., et al. (2000).[1] Cannabinoid-induced activation of the MAP kinase pathway in cerebellar granule cells. Molecular Pharmacology, 58, 246.[1] Link

-

Cayman Chemical. (n.d.). R-1 Methanandamide Product Information. Link

Sources

Technical Guide: (R)-Methanandamide as a Tool for Studying the Endocannabinoid System

Executive Summary: The Stability Problem

The study of the endocannabinoid system (ECS) is frequently hindered by the metabolic lability of its primary endogenous ligand, Anandamide (AEA) . In physiological conditions, AEA is rapidly hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine. This rapid degradation creates a "pharmacological blind spot" in experimental assays, particularly in in vivo studies or long-duration in vitro incubations, where the concentration of the active ligand depletes before equilibrium or significant signaling can be measured.

(R)-methanandamide (AM-356) was developed to solve this specific kinetic failure. By introducing a chiral methyl group at the 1'-position of the ethanolamine head group, (R)-methanandamide retains the binding affinity and functional efficacy of AEA but acquires significant resistance to FAAH-mediated hydrolysis.

This guide details the technical application of (R)-methanandamide as a robust probe for Cannabinoid Receptor Type 1 (CB1) , providing the necessary protocols, data, and mechanistic insights for high-integrity research.

Chemical & Pharmacological Profile

Stereochemistry and Selectivity

The methyl substitution in methanandamide creates a chiral center. It is critical for researchers to utilize the (R)-isomer , as it possesses high affinity for the CB1 receptor. The (S)-isomer is significantly less potent and often serves as a negative control in stereoselectivity assays.

(R)-methanandamide acts as a selective agonist for the CB1 receptor over the CB2 receptor. Its resistance to enzymatic degradation allows it to mimic the "tonic" activation of the ECS more effectively than AEA in exogenous administration models.

Comparative Data: AEA vs. (R)-Methanandamide

The following table summarizes the binding affinities (

| Parameter | Anandamide (AEA) | (R)-Methanandamide | (S)-Methanandamide |

| CB1 Affinity ( | ~60 - 78 nM | ~20 nM | > 1000 nM |

| CB2 Affinity ( | ~280 - 1900 nM | ~815 nM | > 10,000 nM |

| Selectivity (CB1/CB2) | Moderate (4-fold) | High (40-fold) | N/A |

| FAAH Hydrolysis Rate | Rapid ( | Resistant (Stable) | Resistant |

| Primary Utility | Endogenous baseline | Stable Agonist Probe | Negative Control |

Data aggregated from Abadji et al. (1994) and pertwee et al. reviews.[1]

Mechanistic Signaling Pathway

(R)-methanandamide functions as a cannabimimetic agent by binding to the orthosteric site of the CB1 receptor. CB1 is a

Visualization: CB1 Signaling Cascade

Figure 1: The signal transduction pathway activated by (R)-methanandamide binding to the CB1 receptor.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The most robust method to verify (R)-methanandamide efficacy is the [³⁵S]GTPγS binding assay . Unlike simple radioligand displacement (which measures affinity), this assay measures functional potency (efficacy) by quantifying the exchange of GDP for [³⁵S]GTPγS on the G-protein alpha subunit.

Reagents & Preparation

-

Ligand Stock: Dissolve (R)-methanandamide in anhydrous ethanol or DMSO to 10 mM. Purge with argon and store at -20°C. Note: Avoid aqueous stock solutions; the compound will adhere to plastics.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl.

-

GDP: 10-50 µM (Optimization required per tissue type to reduce basal noise).

-

Membrane Prep: Rat cerebellar membranes or CHO-hCB1 transfected cell membranes.

Step-by-Step Workflow

-

Membrane Equilibration: Thaw membrane homogenates and dilute in Assay Buffer containing 0.1% BSA (fatty acid-free). BSA is critical to prevent the lipophilic ligand from sticking to the tube walls.

-

GDP Pre-incubation: Add GDP (final conc. 10-50 µM) to the membranes. Incubate for 10 minutes on ice. This pushes G-proteins into the inactive GDP-bound state.[2]

-

Ligand Addition: Add (R)-methanandamide (concentrations typically

to -

Radioligand Pulse: Add [³⁵S]GTPγS (0.05 - 0.1 nM final concentration).

-

Incubation: Incubate for 60 minutes at 30°C . Note: (R)-methanandamide remains stable throughout this hour, unlike AEA which would degrade without FAAH inhibitors.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting. Calculate % stimulation over basal.

Visualization: Assay Workflow

Figure 2: Sequential workflow for the [³⁵S]GTPγS functional assay.

In Vivo Applications: The Tetrad Battery

(R)-methanandamide is a superior tool for in vivo behavioral studies compared to AEA. When injected systemically (i.p. or i.v.), AEA often fails to produce central effects due to the blood-brain barrier and rapid hydrolysis. (R)-methanandamide, being more stable, reliably induces the "Cannabinoid Tetrad" in rodents.

The Tetrad Components

-

Hypolocomotion: Reduced motor activity (Open Field Test).

-

Analgesia: Antinociception (Tail Flick or Hot Plate Test).

-

Catalepsy: Ring immobility or Bar test.

-

Hypothermia: Rectal temperature drop.

Key Insight: In drug discrimination studies, rats trained to discriminate THC will generalize to (R)-methanandamide, but often fail to generalize to AEA unless FAAH is pharmacologically inhibited. This validates (R)-methanandamide as the more accurate "functional surrogate" for sustained CB1 activation.

Troubleshooting & Best Practices

-

Solvent Effects: (R)-methanandamide is highly lipophilic. Ensure the final concentration of solvent (DMSO/Ethanol) in your assay does not exceed 0.1%, as solvents can independently modulate GPCRs or membrane fluidity.

-

Glassware vs. Plastic: Use silanized glass vials for dilutions where possible. If using plastic, ensure low-binding polypropylene to prevent ligand loss.

-

Isomer Purity: Always verify the enantiomeric purity. The presence of (S)-methanandamide acts as an impurity that dilutes the effective concentration, as it binds with negligible affinity.

References

-

Abadji, V., Lin, S., Taha, G., et al. (1994).[1][3][4] (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability.[4][5] Journal of Medicinal Chemistry, 37(12), 1889-1893.[4] Link

-

Breivogel, C. S., & Childers, S. R. (1998). The functional neuroanatomy of cannabinoid receptors. Neurobiology of Disease, 5(6), 417-431. Link

-

Jarbe, T. U., DiPatrizio, N. V., & Kabadi, S. (2012). (R)-Methanandamide and THC: A behavioral comparison in rats. Pharmacology Biochemistry and Behavior, 101(4), 556-562. Link

-

Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of Experimental Pharmacology, (168), 1-51. Link

-

Tocris Bioscience. (n.d.). (R)-(+)-Methanandamide Product Information. Tocris. Link

Sources

- 1. Factors influencing the regional haemodynamic responses to methanandamide and anandamide in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Preclinical Evaluation of (R)-Methanandamide in Anxiety and Addiction

Executive Summary

(R)-methanandamide (AM-356) is a stable, chiral analog of the endocannabinoid anandamide (AEA). Unlike AEA, which is rapidly hydrolyzed by fatty acid amide hydrolase (FAAH), (R)-methanandamide exhibits metabolic stability, allowing for prolonged activation of cannabinoid receptors (CB1 and CB2). This guide outlines the preclinical utility of (R)-methanandamide as a pharmacological probe to investigate the biphasic modulation of anxiety and the neurocircuitry of addiction.

Key Therapeutic Insight: (R)-methanandamide exhibits a biphasic dose-response profile . Low doses facilitate anxiolysis and fear extinction via CB1-mediated GABAergic disinhibition, while high doses precipitate anxiogenic effects and activate brain reward pathways (dopaminergic surge in the Nucleus Accumbens), mimicking the reinforcing properties of Δ9-THC.

Part 1: Pharmacology & Mechanism of Action

Chemical Stability and Receptor Profile

The utility of (R)-methanandamide lies in its resistance to enzymatic degradation.

-

Stability: The addition of a methyl group at the C-1 position prevents FAAH-mediated hydrolysis, increasing its half-life significantly compared to AEA (t½ < 5 min).

-

Receptor Affinity:

-

CB1 (Ki = 17–28 nM): Primary target; mediates anxiolytic and reinforcing effects.

-

CB2 (Ki = 170–800 nM): Lower affinity; involved in peripheral inflammation.

-

TRPV1: Weak agonist activity; implicated in high-dose anxiogenic effects.

-

Mechanism of Signal Transduction

Upon binding to the presynaptic CB1 receptor (a G_i/o-coupled GPCR), (R)-methanandamide initiates a signaling cascade that suppresses neurotransmitter release.

DOT Diagram: CB1 Signaling Pathway The following diagram illustrates the presynaptic inhibition of GABA release (Depolarization-Induced Suppression of Inhibition - DSI), the core mechanism behind the compound's anxiolytic effects.

Figure 1. Presynaptic CB1 activation by (R)-methanandamide leads to suppression of GABA release, disinhibiting downstream glutamatergic projection neurons.

Part 2: Preclinical Evaluation in Anxiety

Rationale: The Biphasic Switch

(R)-methanandamide serves as a critical tool to define the "therapeutic window" of endocannabinoid signaling.

-

Low Dose (Anxiolytic): Preferential binding to high-affinity CB1 receptors on GABAergic interneurons in the Basolateral Amygdala (BLA) and Prefrontal Cortex (PFC).

-

High Dose (Anxiogenic): Spillover activation of TRPV1 channels or broad CB1 activation on glutamatergic terminals, leading to increased stress signaling.

Protocol: Elevated Plus Maze (EPM)

This protocol validates the anxiolytic efficacy of (R)-methanandamide in rodents.

Experimental Setup:

-

Subjects: Male Sprague-Dawley rats (250–300g) or C57BL/6J mice.

-

Drug Administration:

-

Dosing Regimen:

-

Vehicle (Saline/Tween80).[1]

-

Low Dose: 2.5 mg/kg (i.p.) or 0.1 µ g/rat (intra-PFC).

-

High Dose: 10 mg/kg (i.p.) or 10 µ g/rat (intra-PFC).

-

-

Measurement: 5-minute session recording time spent in Open Arms vs. Closed Arms.

Data Summary: Dose-Dependent Effects

| Dose / Route | Behavioral Outcome | Mechanism Implicated | Reference |

| 0.1 µg (Intra-PFC) | Anxiolytic: Increased Open Arm time | CB1 (Blocked by AM251) | [Rubino et al., 2008] |

| 10 µg (Intra-PFC) | Anxiogenic: Decreased Open Arm time, SAP* | TRPV1 / Glutamate CB1 | [Rubino et al., 2008] |

| 2.5 mg/kg (i.p.) | Anxiolytic: Moderate increase in exploration | CB1 | [General Consensus**] |

| 10 mg/kg (i.p.) | Sedation/Anxiogenic: Reduced locomotion | CB1 (High occupancy) | [Jarbe et al., 2000] |

*SAP: Stretched Attend Postures (Risk assessment behavior). **Extrapolated from AEA+URB597 data and stable analog studies.

Part 3: Preclinical Evaluation in Addiction

Rationale: Reinforcement and Dopamine

Unlike AEA, which requires FAAH inhibition to reveal reinforcing effects, (R)-methanandamide is robustly self-administered by non-human primates. This confirms that sustained CB1 activation is sufficient to drive drug-seeking behavior, mediated by dopamine release in the Nucleus Accumbens (NAc) Shell.

Protocol: Intravenous Self-Administration (IVSA)

This protocol, based on the seminal work by Justinova et al. (2005), establishes the abuse potential of stable endocannabinoid analogs.

Workflow:

-

Subjects: Squirrel monkeys (Saimiri sciureus), previously trained to self-administer cocaine (to establish operant baseline).

-

Catheterization: Chronic indwelling venous catheter implanted in the femoral or jugular vein.

-

Schedule: Fixed-Ratio (FR) 10 schedule. (10 lever presses = 1 injection).

-

Dose-Response Testing:

-

Doses: 10, 20, 40, 80 µg/kg/injection.

-

Session Duration: 1 hour.

-

-

Control: Extinction sessions (saline substitution) and Antagonism test (Pre-treatment with Rimonabant 0.1 mg/kg).

DOT Diagram: Experimental Workflow (IVSA)

Figure 2. Self-administration workflow demonstrating the reinforcing efficacy of (R)-methanandamide and its reversal by CB1 blockade.

Key Findings in Addiction Models

| Parameter | Result with (R)-Methanandamide | Clinical Implication |

| Reinforcement | Maintained high rates of responding (similar to Cocaine) | Direct CB1 agonists have abuse liability. |

| Peak Dose | 40 µg/kg/injection (IV) | Potency is higher than AEA due to stability. |

| Dopamine | Increases extracellular DA in NAc Shell | Mechanism shared with THC and psychostimulants. |

| Cocaine Interaction | Attenuates Cocaine-induced hyperthermia | Potential for managing stimulant toxicity (via D2/CB1 crosstalk). |

Part 4: Translational Challenges

While (R)-methanandamide is a powerful preclinical tool, its translation to human therapeutics is limited by the very property that makes it useful: metabolic stability .

-

Psychoactivity: The sustained activation of CB1 receptors mimics THC, leading to sedation, catalepsy, and potential paranoia (anxiogenic at high doses).

-

Cardiovascular Effects: Causes profound hypotension and bradycardia via vagal CB1 and VR1 activation.

-

Future Direction: Research is shifting toward FAAH Inhibitors (e.g., URB597) which elevate endogenous AEA only in active neural circuits ("on-demand"), avoiding the systemic side effects of direct agonists like (R)-methanandamide.

References

-

Justinova, Z., et al. (2005). The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys.[3] Journal of Neuroscience, 25(23), 5645-5650.[4][5] Link

-

Rubino, T., et al. (2008). Role in anxiety behavior of the endocannabinoid system in the prefrontal cortex. Cerebral Cortex, 18(6), 1292-1301. Link

-

Solinas, M., et al. (2006). Anandamide elevation in the nucleus accumbens shell via fatty acid amide hydrolase inhibition leads to anxiolytic-like effects.[6] Journal of Pharmacology and Experimental Therapeutics, 316(1), 164-173. Link

-

Jarbe, T. U., et al. (2000). (R)-methanandamide, but not anandamide, substitutes for Delta 9-THC in a drug-discrimination procedure. Experimental and Clinical Psychopharmacology, 5(3), 195-202.[7] Link

-

Abadji, V., et al. (1994). (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. Journal of Medicinal Chemistry, 37(12), 1889-1893.[8] Link

Sources

- 1. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jneurosci.org [jneurosci.org]

- 6. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A critical assessment of the abuse, dependence and associated safety risks of naturally occurring and synthetic cannabinoids [frontiersin.org]

- 8. real.mtak.hu [real.mtak.hu]

Methodological & Application

Application Note: Optimized Administration of (R)-Methanandamide for Mouse Behavioral Profiling

Executive Summary

(R)-methanandamide (R-mAEA) is a chiral, metabolically stable analog of the endogenous cannabinoid anandamide (AEA). Unlike AEA, which is rapidly hydrolyzed by fatty acid amide hydrolase (FAAH), R-mAEA exhibits prolonged biological activity and a 4-fold higher affinity for the Cannabinoid Type 1 (CB1) receptor (

This guide addresses the primary challenge in cannabinoid research: bioavailability . Due to extreme lipophilicity, improper formulation leads to precipitation, erratic absorption, and false negatives in behavioral assays. This protocol details the "1:1:18" emulsion method and the standard Cannabinoid Tetrad Battery for validating CB1 agonism.

Compound Profile & Mechanism[1]

Why (R)-Methanandamide?

Researchers choose R-mAEA over AEA to distinguish between receptor-mediated effects and metabolic byproducts.

-

Stability: The

-methyl group near the amide bond sterically hinders FAAH enzymatic cleavage. -

Selectivity: High affinity for CB1; lower affinity for CB2 (

~ 815 nM). -

Causality: Behavioral effects observed with R-mAEA are directly attributable to CB1 activation, whereas AEA effects are often confounded by rapid degradation into arachidonic acid.

Chemical Properties[3][4][5][6][7][8][9][10][11][12]

-

Molecular Weight: 361.57 g/mol

-

Solubility: Soluble in ethanol, DMSO, and dimethyl formamide (~50 mg/ml). Insoluble in water.

-

Storage: -20°C in an oxygen-free environment (argon purged).

Formulation Strategy: The "1:1:18" Vehicle

Core Directive: Cannabinoids adsorb to plastics. All preparation must occur in borosilicate glass vials.

The standard vehicle for intraperitoneal (i.p.) delivery is a mixture of Ethanol : Emulphor (or Tween 80) : Saline in a 1 : 1 : 18 ratio.

Materials

-

(R)-methanandamide (supplied as oil or ethanolic solution).

-

Absolute Ethanol (200 proof).

-

Tween 80 (Polysorbate 80) or Cremophor EL.

-

Sterile Saline (0.9% NaCl).

-

Amber Glass Vials (2 mL and 10 mL).

-

Argon gas (for purging).

Step-by-Step Solubilization Protocol

-

Evaporation (If supplied in solvent): If R-mAEA is supplied in methyl acetate or excess ethanol, evaporate the solvent under a gentle stream of nitrogen or argon until a thin oily residue remains.

-

Primary Solubilization (The Solvent Phase): Add the calculated volume of Absolute Ethanol to the R-mAEA oil. Vortex for 30 seconds.

-

Target: This constitutes 5% of the final volume.

-

-

Surfactant Integration (The Micelle Phase): Add Tween 80 to the ethanolic solution. Vortex vigorously for 60 seconds.

-

Target: This constitutes 5% of the final volume.

-

Critical Check: The solution should be clear and viscous.

-

-

Aqueous Phase Creation (The Emulsion): Slowly add warm (37°C) Sterile Saline dropwise while vortexing.

-

Target: This constitutes 90% of the final volume.

-

Result: A stable, milky-white emulsion.

-

Warning: Adding saline before the surfactant will cause immediate, irreversible precipitation of the cannabinoid.

Visualization: Formulation Logic

Caption: Critical mixing order (1:1:18) to prevent lipophilic compound precipitation.

Administration Route: Intraperitoneal (i.p.)[9][13][14]

While intravenous (i.v.) administration provides 100% bioavailability, it is technically demanding for high-throughput behavioral screening in mice. Intraperitoneal (i.p.) is the standard validated route for the "Tetrad Battery."

Dosing Parameters

-

Effective Dose Range: 2.5 mg/kg – 10 mg/kg.

-

Injection Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

-

Needle Size: 27G or 30G.

-

Onset of Action: 10–15 minutes.

-

Peak Effect: 30–60 minutes.

Data Table: Dose-Dependent Behavioral Effects (C57BL/6J)

| Dose (mg/kg) | Locomotion (% Control) | Catalepsy (s) | Hypothermia (°C Drop) | Analgesia (% MPE) |

| Vehicle | 100% | < 5s | -0.1 ± 0.1 | < 5% |

| 2.5 | 75% ± 10% | 10s ± 5s | -1.5 ± 0.3 | 20% ± 5% |

| 5.0 | 40% ± 8% | 45s ± 10s | -3.2 ± 0.4 | 60% ± 10% |

| 10.0 | 15% ± 5% | > 60s | -5.5 ± 0.6 | > 85% |

Note: Data represents typical values derived from Abadji et al. (1994) and internal validation.

Experimental Protocol: The Cannabinoid Tetrad Battery

To confirm R-mAEA activity, you must assess the "Tetrad" of effects: Hypolocomotion, Catalepsy, Hypothermia, and Analgesia .[1]

Self-Validating Control:

-

Group A: Vehicle (1:1:18)

-

Group B: R-mAEA (10 mg/kg)

-

Group C (Antagonist Control): Rimonabant (3 mg/kg) administered 20 min prior to R-mAEA.

-

Validation: Group C must show results statistically identical to Group A. If Group C shows tetrad effects, the compound is acting off-target (non-CB1).

-

Workflow Timeline

Caption: Standardized temporal sequence to capture peak pharmacodynamic effects.

Detailed Assay Steps

1. Spontaneous Activity (Hypolocomotion)

-

Apparatus: Open field chamber with infrared beam tracking.

-

Protocol: Place mouse in center. Record total distance traveled (cm) for 5 minutes.

-

Expectation: R-mAEA causes significant sedation (hypomotility).

2. Catalepsy (Bar Test)

-

Apparatus: Horizontal bar (0.5 cm diameter) elevated 4 cm above the bench.

-

Protocol: Place the mouse's forepaws on the bar. Start timer. Stop when the mouse removes paws.

-

Cut-off: 60 seconds (to prevent stress).

-

Expectation: R-mAEA induces immobility; mice will remain in the imposed posture.

3. Hypothermia[2][3][4][1][5][6]

-

Apparatus: Digital thermometer with lubricated rectal probe.

-

Protocol: Insert probe 2 cm. Stabilize reading. Calculate

(Post-injection minus Baseline). -

Expectation: Dose-dependent drop in body temperature (up to -6°C at high doses).

4. Analgesia (Antinociception)[7]

-

Apparatus: Hot Plate (52°C - 55°C) or Tail Flick unit.

-

Protocol: Measure latency to lick paws or flick tail.

-

Cut-off: 10-15 seconds (strictly enforced to prevent tissue damage).

-

Calculation: % Maximum Possible Effect (%MPE) =

.

References

-

Abadji, V., et al. (1994). (R)-Methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability.[3][4][8] Journal of Medicinal Chemistry, 37(12), 1889-1893.[4] Link

-

Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of Experimental Pharmacology, (168), 1-51. Link

-

Metna-Laurent, M., et al. (2017). Cannabinoid-Induced Tetrad in Mice.[6] Current Protocols in Neuroscience, 80, 9.59.1–9.59.[6]10. Link

-

Tocris Bioscience. (R)-(+)-Methanandamide Product Datasheet. Link

Sources

- 1. Tetrad test - Wikipedia [en.wikipedia.org]

- 2. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. (R)-(+)-Methanandamide | CAS 157182-49-5 | Tocris Bioscience [tocris.com]

Application Note: A Protocol for Assessing the Rewarding Properties of (R)-Methanandamide using Conditioned Place Preference

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing the Conditioned Place Preference (CPP) paradigm to evaluate the rewarding or aversive effects of (R)-methanandamide, a stable, synthetic analog of the endocannabinoid anandamide. CPP is a fundamental behavioral assay in neuroscience and pharmacology, predicated on Pavlovian conditioning, to infer the motivational state induced by a drug.[1][2] This guide offers a comprehensive walkthrough, from the underlying scientific principles and experimental design considerations to a step-by-step protocol and data analysis framework. By explaining the causality behind each step, this note serves as a practical resource for researchers aiming to rigorously investigate the abuse potential and therapeutic promise of cannabinoid receptor agonists.

Scientific Background

The Endocannabinoid System and (R)-Methanandamide

The endocannabinoid system (eCS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including mood, appetite, pain perception, and reward.[3] One of its key components is the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) densely expressed in the central nervous system.[3][4] Activation of CB1 receptors is primarily responsible for the psychotropic effects of cannabinoids and plays a significant role in modulating reward pathways.[3][4]

(R)-methanandamide is a potent and metabolically stable analog of anandamide, an endogenous cannabinoid.[5][6][7] Its stability makes it a valuable tool for in vivo studies. It primarily functions as a CB1 receptor agonist, with a binding affinity (Ki) of approximately 20 nM.[5] Upon binding, it activates the CB1 receptor, which is typically coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately influencing neurotransmitter release.[4][8][9] Studies have demonstrated that (R)-methanandamide can be intravenously self-administered by squirrel monkeys, suggesting it has reinforcing properties mediated by CB1 receptors.[10]

Principles of Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a stimulus, such as a pharmacological agent.[1] The procedure involves associating a specific, neutral environment (context) with the effects of the drug.[1][11][12] If the drug is rewarding, the animal will develop a preference for the drug-paired environment and spend significantly more time in it during a subsequent drug-free test.[1] Conversely, if the drug is aversive, the animal will avoid the paired context, a phenomenon known as Conditioned Place Aversion (CPA).[1] The paradigm consists of three distinct phases: Habituation/Pre-Test, Conditioning, and the Post-Conditioning Test.[2][13]

Experimental Design Considerations

The integrity of a CPP study hinges on meticulous experimental design. As a Senior Application Scientist, I emphasize that the choices made here directly impact the validity and interpretability of the results.

Apparatus

A standard CPP apparatus consists of two or more compartments with distinct visual and tactile cues (e.g., different wall patterns, floor textures) to allow for unambiguous discrimination by the animal.[1][2] A three-chamber design, with two larger conditioning chambers and a smaller, neutral start-box, is common.

Biased vs. Unbiased Design

A critical decision is the use of a biased or unbiased conditioning design.[1][2][13]

-

Unbiased Design: The drug is randomly assigned to one of the two conditioning compartments for each animal. This design is robust as it does not pre-select for any initial chamber preference.

-

Biased Design: A pre-test is conducted to determine each animal's initial preference. The drug is then consistently paired with the least-preferred chamber.[1][2] The rationale is to avoid a "ceiling effect" where a rewarding drug paired with an already-preferred chamber might not show a significant increase in preference.[14]

Recommendation: For an initial study, an unbiased design is often preferred for its straightforward interpretation. However, if there is a strong inherent preference for one chamber type in your animal colony, a biased design can be a valid and powerful alternative.[15] This protocol will detail an unbiased approach.

Animal Model and Controls

-

Species/Strain: C57BL/6J mice or Sprague-Dawley rats are commonly used. Strain differences can affect behavioral responses.

-

Controls: A robust control group is non-negotiable. This group undergoes the exact same handling and conditioning procedures but receives the vehicle solution instead of (R)-methanandamide.

-

Counterbalancing: The assignment of drug-paired and vehicle-paired chambers must be counterbalanced across subjects to control for any inherent preference for the cues in one chamber.

(R)-Methanandamide Dose and Vehicle

-

Dose-Response: The effects of cannabinoids can be biphasic, with low doses sometimes producing reward and high doses producing aversion.[1] Therefore, a dose-response study (e.g., 0.1, 0.5, 1.0 mg/kg) is essential for a thorough characterization. Previous drug discrimination studies in rats have used doses up to 18 mg/kg.[16] Self-administration studies in monkeys used doses around 40 µg/kg per injection.[17] The optimal dose range for CPP should be determined empirically.

-

Vehicle: (R)-methanandamide is lipophilic. A common vehicle is a mixture of ethanol, a surfactant like Tween 80 or Kolliphor EL (formerly Cremophor EL), and saline.[17][18] For example, a 1:1:18 ratio of Ethanol:Kolliphor EL:Saline. Crucially, the vehicle must be tested alone to ensure it does not produce a preference or aversion.

Materials and Reagents

| Material/Reagent | Supplier Example | Notes |

| (R)-Methanandamide | MedChemExpress, Cayman Chemical | Store as per manufacturer's instructions. |

| Ethanol (200 Proof) | Sigma-Aldrich | For vehicle preparation. |

| Kolliphor EL (or Tween 80) | Sigma-Aldrich | Surfactant for solubilization. |

| 0.9% Saline | Any standard supplier | For vehicle preparation. |

| Experimental Subjects | Charles River, Jackson Laboratory | e.g., Male C57BL/6J mice, 8-10 weeks old. |

| CPP Apparatus | Med Associates, Ugo Basile, MazeEngineers | 3-chamber design recommended. |

| Video Tracking Software | Noldus EthoVision XT, ANY-maze | For automated data acquisition. |

| Syringes and Needles | Standard laboratory supplier | Appropriate for intraperitoneal (i.p.) injection. |

Detailed Experimental Protocol

This protocol describes an 8-day unbiased, counterbalanced design.

Phase 1: Habituation and Pre-Test (Day 1)

Causality: This phase serves two purposes: it allows the animal to acclimate to the novel environment, reducing anxiety-induced artifacts, and it establishes a baseline measurement of time spent in each chamber, confirming the absence of a strong inherent bias in the apparatus.[13][19]

-

Place the mouse in the central, neutral chamber of the CPP apparatus.

-

Remove the guillotine doors, allowing free access to all chambers.

-

Record the animal's movement using video tracking software for 15 minutes.

-

Measure the time spent in each of the two large conditioning chambers.

-

At the end of the session, return the mouse to its home cage.

-

Thoroughly clean the apparatus with 70% ethanol and then water to eliminate olfactory cues.

-

Exclusion Criterion: Exclude any animal that shows a strong baseline preference (e.g., spends >80% of the time in one chamber) from further testing.[14]

Phase 2: Conditioning (Days 2-7)

Causality: This is the core phase where the association between the drug's effects and the specific environmental cues is formed through classical conditioning.[11][12] The alternating day design prevents the animal from associating the injection procedure itself with a specific chamber and minimizes residual drug effects.

-

Divide the animals into groups (e.g., Vehicle, 0.5 mg/kg, 1.0 mg/kg (R)-methanandamide).

-

Further divide each group for counterbalancing: Half will receive the drug paired with Chamber A and vehicle with Chamber B; the other half will receive drug with Chamber B and vehicle with Chamber A.

-

Conditioning Schedule: This protocol uses an alternating schedule.

| Day | Morning Session (9:00 AM) | Afternoon Session (1:00 PM) |

| 2 | Inject Drug (e.g., (R)-methanandamide) -> Confine to Paired Chamber (30 min) | No Session |

| 3 | Inject Vehicle -> Confine to Unpaired Chamber (30 min) | No Session |

| 4 | Inject Drug -> Confine to Paired Chamber (30 min) | No Session |

| 5 | Inject Vehicle -> Confine to Unpaired Chamber (30 min) | No Session |

| 6 | Inject Drug -> Confine to Paired Chamber (30 min) | No Session |

| 7 | Inject Vehicle -> Confine to Unpaired Chamber (30 min) | No Session |

-

Procedure: On the designated day, administer the i.p. injection. Immediately place the animal into the assigned conditioning chamber and confine it there for 30 minutes by blocking access to other chambers.[19] After the session, return the animal to its home cage and clean the apparatus. The duration of conditioning sessions may need optimization depending on the drug's pharmacokinetic profile.[20]

Phase 3: Post-Conditioning Test (Day 8)

Causality: This drug-free test assesses the strength of the conditioned association. By allowing free access to all chambers, the animal's preference reveals the motivational valence (rewarding or aversive) of the drug experience.

-

One day after the final conditioning session, place the animal in the central chamber (no injection is given).[19]

-

Remove the guillotine doors, allowing free access to all chambers.

-

Record the animal's movement and time spent in each chamber for 15 minutes, identical to the Pre-Test.

-

Return the animal to its home cage.

-

Clean the apparatus thoroughly.

Visualizations

Experimental Workflow Diagram

Caption: Workflow diagram of the 8-day Conditioned Place Preference protocol.

(R)-Methanandamide Signaling at CB1 Receptor

Caption: Simplified signaling pathway of (R)-methanandamide at the CB1 receptor.

Data Acquisition and Analysis

Data Scoring

The primary dependent variable is the time (in seconds) spent in the drug-paired chamber . Using automated video tracking software is highly recommended for accuracy and to reduce observer bias.

Calculating the CPP Score

Several methods exist for quantifying CPP.[21][22][23] A common and robust metric is the difference score :

CPP Score = (Time in drug-paired chamber on Test Day) - (Time in drug-paired chamber on Pre-Test Day)

A positive score indicates a preference for the drug-paired chamber, while a negative score indicates an aversion. Another approach is to calculate a preference ratio.[11][12][22]

Statistical Analysis

The appropriate statistical test depends on the experimental design. For a design with one factor (e.g., Treatment Group: Vehicle, Dose 1, Dose 2) and a counterbalanced design, a two-way Analysis of Variance (ANOVA) is appropriate.

-

Factors: Treatment (Vehicle vs. Drug Dose) and Chamber Assignment (Drug-Paired Chamber A vs. Drug-Paired Chamber B).

-

Dependent Variable: CPP Score.

-

Interpretation: A significant main effect of Treatment, with no significant effect of Chamber Assignment or interaction, would indicate a successful CPP. Post-hoc tests (e.g., Dunnett's or Tukey's) can then be used to compare each drug dose group to the vehicle control group.

Interpretation and Troubleshooting

-

Conditioned Place Preference (CPP): A significant positive CPP score in the drug group compared to the vehicle group suggests that (R)-methanandamide has rewarding properties at that dose.

-

Conditioned Place Aversion (CPA): A significant negative CPP score indicates the drug is aversive. This is a common outcome with high doses of cannabinoids.[1]

-

No Effect: No significant difference from the vehicle group may indicate the dose was too low, the drug has no motivational effects, or that it produces a mix of rewarding and aversive effects that cancel each other out.

-

Troubleshooting - High Variability: Ensure consistent handling, injection timing, and environmental conditions (lighting, noise). High variability can obscure real effects.

-

Troubleshooting - Vehicle Effects: If the vehicle group shows a significant preference or aversion, the vehicle composition must be re-evaluated. The surfactant concentration may be too high, or the ethanol may be producing its own effects.

References

-

Mackie, K. (2006). Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength. International Journal of Obesity, 30(S1), S19-S23. [Link]

-

Tzschentke, T. M. (2007). Conditioned Place Preference as a Measure of Drug Reward. In Methods of Behavior Analysis in Neuroscience, 2nd edition. CRC Press/Taylor & Francis. [Link]

-

Wikipedia. (n.d.). Conditioned place preference. Retrieved February 7, 2024, from [Link]

-

Gómez-Ruiz, M., Hernández, M., & de Miguel, R. (2007). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology, 39(3), 125-135. [Link]

-

Howlett, A. C. (2002). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

Howlett, A. C. (2002). Cannabinoid receptor signaling. Handbook of Experimental Pharmacology, (168), 53-79. [Link]

-

Wikipedia. (n.d.). Cannabinoid receptor 1. Retrieved February 7, 2024, from [Link]

-

Maze Engineers. (n.d.). Conditioned Place Preference. Retrieved February 7, 2024, from [Link]

-

Venniro, M., et al. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 57. [Link]

-

Herin, D. V., et al. (2006). Novel Approach to Data Analysis in Cocaine Conditioned Place Preference. Journal of Neuroscience Methods, 152(1-2), 120-127. [Link]

-

ResearchGate. (n.d.). Schematic of the conditioned place preference (CPP) procedure. Retrieved February 7, 2024, from [Link]

-

Wang, J., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58578. [Link]

-

SciSpace. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Retrieved February 7, 2024, from [Link]

-

Yates, J. R. (2023). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 17, 1256764. [Link]

-

Rawls, S. M., et al. (2008). Methanandamide attenuates cocaine-induced hyperthermia in rats by a cannabinoid CB1-dopamine D2 receptor mechanism. Behavioural Pharmacology, 19(8), 817-824. [Link]

-

Yates, J. R. (2023). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 17, 1256764. [Link]

-

Justinova, Z., et al. (2005). The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys. The Journal of Neuroscience, 25(24), 5645-5650. [Link]

-

Tanda, G., & Goldberg, S. R. (2003). Brain activity of anandamide: a rewarding bliss?. Acta Pharmacologica Sinica, 24(1), 1-11. [Link]

-